2,7-Diamino-1-hydroxymitosene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZZRIKMUCTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911256 | |
| Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-49-7 | |
| Record name | 2,7-Diamino-1-hydroxymitosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Reductive Activation Pathways of Precursor Compounds
Mitomycin C is inert in its native state and requires reductive activation to become a potent alkylating agent. This activation process involves the reduction of the quinone moiety of Mitomycin C to a hydroquinone (B1673460). This is followed by the spontaneous loss of a methoxy group to form a reactive aziridinomitosene intermediate. This intermediate can then undergo nucleophilic attack, leading to the formation of various mitosene derivatives, including 2,7-diamino-1-hydroxymitosene.
Enzymatic Reduction Systems
A variety of enzymes have been implicated in the bioreduction of Mitomycin C, playing a crucial role in its cytotoxic effects. These enzymes facilitate the initial one- or two-electron reduction of the quinone ring, initiating the cascade of reactions that lead to the formation of this compound and other metabolites.
NADPH-cytochrome P-450 reductase is a key enzyme in the metabolic activation of Mitomycin C. nih.gov Under anaerobic conditions, this enzyme catalyzes the reduction of Mitomycin C, leading to the formation of a radical anion intermediate. nih.gov This initial reduction is a critical step that facilitates subsequent spontaneous reactions, including the elimination of methanol (B129727) and the opening of the aziridine (B145994) ring, which generates an active center at the C-1 position for nucleophilic attack. nih.gov
The efficiency of this process is dependent on the presence of electron donors, with NADPH being the primary source. The formation of this compound is one of the outcomes of this enzymatic activation, alongside other metabolites such as 2,7-diaminomitosene (B1203922) and their phosphorylated derivatives. nih.gov
| Enzyme | Function in Mitomycin C Activation | Key Findings |
|---|---|---|
| NADPH-Cytochrome P-450 Reductase | Catalyzes the one-electron reduction of the quinone moiety of Mitomycin C to a semiquinone radical. | - Activation is more efficient under anaerobic conditions.
|
Xanthine (B1682287) oxidase is another important enzyme involved in the reductive activation of Mitomycin C. nih.gov Similar to NADPH-cytochrome P-450 reductase, xanthine oxidase can metabolize Mitomycin C under anaerobic conditions, using appropriate electron donors. nih.gov The enzymatic action of xanthine oxidase also leads to the formation of a radical anion intermediate, which is a precursor to the generation of this compound and other mitosenes. nih.gov
Studies have shown that the bioreduction of Mitomycin C by xanthine dehydrogenase, a related enzyme, leads to the formation of 2,7-diaminomitosene, with greater formation observed under hypoxic conditions. nih.gov The kinetics of this reduction can be influenced by pH, with increased formation of metabolites at a more acidic pH. nih.gov
| Enzyme | Kinetic Parameters (Aerobic, pH 6.0 vs. 7.4) | Observations |
|---|---|---|
| Xanthine Dehydrogenase | pH 6.0: Km decreases, Vmax increases (approx. 2-fold for both) compared to pH 7.4. nih.gov | - Follows Michaelis-Menten kinetics aerobically.
|
| pH 7.4: Baseline for comparison. nih.gov |
DT-diaphorase, also known as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a flavoprotein that catalyzes the two-electron reduction of quinones. This is in contrast to the one-electron reduction typically mediated by NADPH-cytochrome P-450 reductase and xanthine oxidase. The direct two-electron reduction of Mitomycin C by DT-diaphorase bypasses the formation of the semiquinone radical intermediate, which can reduce the potential for the generation of reactive oxygen species.
The activity of DT-diaphorase in the activation of Mitomycin C is also pH-dependent. The enzyme's role can be complex, as under certain conditions, it can also be inactivated by the reactive intermediates of Mitomycin C in a pH-dependent manner. washington.edu
Chemical Reducing Agents and Optimized Conditions
In addition to enzymatic systems, Mitomycin C can be reductively activated in vitro using various chemical reducing agents. These methods are valuable for mechanistic studies and for the synthesis of Mitomycin C metabolites, including this compound.
Commonly used chemical reducing agents include sodium dithionite (B78146) and catalytic hydrogenation. nih.gov While these methods are effective in initiating the reduction of the quinone moiety, detailed optimized conditions specifically for the high-yield synthesis of this compound are not extensively documented in the available literature. The reaction conditions, such as solvent, temperature, and reaction time, would need to be carefully controlled to favor the formation of the desired product over other possible metabolites. For instance, sodium dithionite is often used in aqueous media, and the reaction is typically carried out under inert atmosphere to prevent reoxidation. doi.org Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. beilstein-journals.org
Influence of pH and Nucleophile Concentration on Metabolite Formation
The chemical environment following the initial reduction of Mitomycin C plays a crucial role in determining the profile of the resulting metabolites. The pH of the reaction medium and the concentration of available nucleophiles are two of the most significant factors.
The formation of this compound is highly dependent on pH. nih.gov At a lower pH (around 6.5), the formation of 2,7-diaminomitosene is favored. As the pH increases (from 6.8 to 8.0), the yield of cis- and trans-2,7-diamino-1-hydroxymitosene increases, while the amount of 2,7-diaminomitosene decreases. nih.gov This pH dependence is attributed to the stability of the reactive intermediates and the protonation state of the functional groups involved in the reaction cascade. The degradation of Mitomycin C itself is also accelerated in acidic environments. dovepress.com
Nucleophiles are essential for the formation of this compound and other mitosene adducts, as they are required to trap the reactive electrophilic intermediates generated after the initial reduction and loss of the methoxy group. nih.gov The concentration of nucleophiles, such as phosphate (B84403), can influence the types and quantities of metabolites formed. nih.gov For example, in the presence of phosphate, phosphorylated mitosene derivatives can be produced. nih.gov While the importance of nucleophiles is established, detailed quantitative studies on how varying the concentration of specific nucleophiles directly impacts the yield of this compound are not widely available. The reaction of the activated mitosene with nucleophiles is a competitive process, and the nature and concentration of the nucleophile will dictate the final product distribution. nih.gov
| pH Range | Predominant Mitosene Metabolite(s) | Reference |
|---|---|---|
| ~6.5 | 2,7-diaminomitosene | nih.gov |
| 6.8 - 8.0 | cis- and trans-2,7-diamino-1-hydroxymitosene | nih.gov |
Stereoselective Synthesis and Isomer Isolation
The generation of this compound results in stereoisomers at the C1 position, leading to distinct spatial arrangements with significant implications for their subsequent chemical reactivity.
The formation of cis- and trans-2,7-Diamino-1-hydroxymitosene isomers is achieved through the reductive metabolism of mitomycin C. This bioactivation can be catalyzed by various enzymes, including NADPH-cytochrome P-450 reductase and xanthine oxidase, under anaerobic conditions. nih.gov The stereochemical outcome of the reaction is highly dependent on the pH of the reaction medium.
At a lower pH of 6.5, the reaction predominantly yields 2,7-diaminomitosene. nih.govresearchgate.net However, as the pH increases from 6.8 to 8.0, there is a corresponding increase in the formation of both cis- and trans-2,7-diamino-1-hydroxymitosene. nih.gov These isomers arise from the covalent trapping of a quinone methide intermediate by the solvent (water). researchgate.net Studies using enzymatic reduction at a controlled pH of 8.0 have demonstrated specific yields for these isomers. researchgate.net
| pH Condition | Predominant Product(s) | Reported Yield (at pH 8.0) |
|---|---|---|
| 6.5 | 2,7-Diaminomitosene | N/A |
| 8.0 | cis-1-Hydroxy-2,7-diaminomitosene | 45% |
| trans-1-Hydroxy-2,7-diaminomitosene | 30% |
Once a mixture of cis- and trans-2,7-diamino-1-hydroxymitosene is generated, robust analytical techniques are required for their separation and structural confirmation. Reversed-phase high-performance liquid chromatography (HPLC) is a primary method used to separate the different metabolites formed from the reduction of mitomycin C, including the cis and trans isomers of this compound. nih.gov
Following separation by HPLC, characterization and identification of the isolated isomers are typically performed using a combination of spectroscopic techniques. Mass spectrometry is employed to confirm the molecular weight and elemental composition of the isomers. nih.gov Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans forms, as the different spatial arrangement of the protons around the C1-C2 bond leads to distinct signals and coupling constants in the NMR spectrum.
Derivatization and Adduct Formation in In Vitro Systems
This compound serves as a precursor for the synthesis of various derivatives and adducts, which are instrumental in studying its interaction with biological macromolecules like DNA.
The interaction of mitosenes with DNA often results in the formation of covalent adducts with nucleobases, particularly deoxyguanosine. The stereochemistry at the C1 position of the mitosene dictates the stereochemistry of the resulting DNA adduct. Direct alkylation of deoxyguanosine with activated mitomycin C derivatives under biomimetic conditions preferentially yields trans (or alpha) adducts. In contrast, specific chemical synthesis strategies have been developed to access the corresponding cis (or beta) adducts, which are not typically formed through biomimetic routes. This stereochemical control is vital for studying how the different adduct structures affect DNA conformation and cellular response.
To investigate the precise biological consequences of a mitosene lesion at a specific location within a DNA sequence, post-oligomerization synthesis is the method of choice. This advanced technique allows for the site-specific placement of a mitosene adduct within a pre-synthesized oligonucleotide.
The process involves several key steps:
Preparation of a Protected Mitosene: A suitable mitosene precursor, such as 10-decarbamoyl-2,7-diaminomitosene, is synthesized. The amino groups are selectively protected to ensure correct coupling. For instance, the N2-amino group might be protected with a trimethylsilylethoxycarbonyl (Teoc) group.
Synthesis of a Modified Oligonucleotide: A DNA oligonucleotide is synthesized containing a reactive precursor nucleoside, such as 2-fluoro-O6-(2-trimethylsilylethyl)-deoxyinosine, at the desired adduction site.
Coupling Reaction: The protected mitosene derivative is then chemically coupled to the modified nucleoside within the full oligonucleotide chain.
Deprotection: Finally, the protecting groups on the mitosene and the DNA are removed under mild conditions to yield the final, site-specifically adducted oligonucleotide.
This methodology has been successfully applied to incorporate mitosene adducts into 12-mer oligodeoxyribonucleotides, providing essential tools for detailed structural and biological studies.
During the reductive activation of mitomycin C in biological systems or in vitro models containing inorganic phosphate, phosphate-dependent metabolites are formed. researchgate.net Two of these metabolites have been definitively identified as 1,2-cis-2,7-diaminomitosene 1-phosphate and 1,2-trans-2,7-diaminomitosene 1-phosphate . nih.gov The formation of these phosphorylated derivatives occurs alongside the generation of the corresponding 1-hydroxy mitosenes, indicating a competing reaction pathway where phosphate acts as a nucleophile, attacking the reactive C1 position of the activated mitosene intermediate. nih.govresearchgate.net
Molecular Mechanisms of Biological Interaction
Reductive Activation Chemistry and Reactive Intermediate Generation
The journey of 2,7-Diamino-1-hydroxymitosene from a stable molecule to a reactive agent capable of interacting with DNA begins with a critical process of reductive activation. This bioactivation is a prerequisite for its subsequent chemical transformations that lead to the formation of highly electrophilic species.
Formation of Hydroquinone (B1673460) Intermediates
The initial step in the activation cascade of this compound involves the reduction of its quinone moiety. This process, often facilitated by cellular reducing agents such as NADPH-cytochrome P450 reductase, results in the formation of a hydroquinone intermediate. nih.govnih.gov This reduction can occur through a one-electron reduction to a semiquinone radical, which can then be further reduced to the hydroquinone, or via a direct two-electron reduction. The formation of the hydroquinone is a pivotal event, as it sets the stage for the subsequent generation of a highly reactive electrophile. The hydroquinone form of this compound is itself unstable and poised for further transformation. nih.gov
Quinone Methide Formation and Subsequent Reactivity
Following the formation of the hydroquinone, a spontaneous rearrangement occurs, leading to the elimination of the hydroxyl group at the C1 position. This elimination event generates a highly electrophilic and transient intermediate known as a quinone methide. nih.govnih.gov The formation of this quinone methide is the rate-determining step for the subsequent alkylation reactions.
The quinone methide is a potent electrophile due to its electron-deficient exocyclic methylene (B1212753) group, making it highly susceptible to nucleophilic attack. nih.govresearchgate.net This reactivity is the cornerstone of this compound's ability to covalently modify biological macromolecules, most notably DNA. The transient nature of the quinone methide means that it reacts rapidly with available nucleophiles in its immediate vicinity.
DNA Interaction Dynamics
The ultimate biological consequence of the reductive activation of this compound is its covalent binding to DNA. This interaction is highly specific, targeting particular nucleophilic sites within the DNA structure and resulting in the formation of stable DNA adducts.
DNA Alkylation at Guanine (B1146940) Residues
The primary target for the electrophilic quinone methide intermediate is the guanine base within the DNA sequence. The nucleophilic centers on the guanine base readily attack the electrophilic C10 position of the quinone methide, leading to the formation of a covalent bond.
Extensive research has demonstrated that the predominant site of alkylation on the guanine base is the N7 position. nih.govrcsb.org The N7 atom of guanine is a highly nucleophilic center located in the major groove of the DNA double helix, making it accessible to electrophilic attack. The mechanism involves the direct nucleophilic attack of the guanine N7 atom on the C10 carbon of the quinone methide intermediate. This results in the formation of a stable covalent adduct, specifically a this compound-N7-guanine adduct. nih.govnih.gov
The formation of this adduct has been characterized in detail, and studies have shown that it is a significant lesion formed in cells exposed to mitomycin C. nih.gov While other nucleophilic sites on DNA bases exist, the N7 position of guanine is the most favored target for this particular mitosene derivative.
The formation of the covalent bond between the C10 position of the mitosene and the N7 position of guanine introduces a new stereocenter, and the resulting stereochemistry has a profound impact on the structure of the DNA adduct. The orientation of the mitosene moiety relative to the DNA helix is dictated by the stereochemistry of this newly formed bond.
Cellular Biochemical Pathway Analysis Related to Compound Formation
In the cellular environment, the metabolic conversion of Mitomycin C can lead to either toxic, DNA-damaging species or to less harmful byproducts. The formation of this compound is considered a key step in a detoxification pathway. researchgate.net When the activated hydroquinone intermediate of Mitomycin C is generated in the absence of a suitable biological target like DNA, it rearranges to form stable, inactive products, including the cis- and trans-isomers of this compound. imrpress.com
This metabolic route effectively diverts the potent alkylating agent away from its cytotoxic mechanism of action. Because this compound and the related 2,7-diaminomitosene (B1203922) are poor DNA cross-linkers and exhibit low cytotoxicity, their formation represents a metabolic inactivation or detoxification of the parent drug. researchgate.netresearchgate.net This process highlights a cellular defense mechanism, where enzymatic pathways can neutralize a potent toxin by converting it into a less reactive form.
The production of this compound from Mitomycin C is not a spontaneous process but is tightly controlled by specific cellular enzymes and influenced by the biochemical environment. Several reductase enzymes are implicated in the initial activation of Mitomycin C, which is the prerequisite for all subsequent reactions. These include one-electron reducing enzymes like NADPH-cytochrome P-450 reductase and xanthine (B1682287) oxidase, as well as the two-electron reducing enzyme DT-diaphorase. imrpress.comnih.gov
These flavoenzymes catalyze the reduction of the Mitomycin C quinone ring, initiating the cascade that leads to its metabolites. nih.gov The specific metabolites formed are highly dependent on cellular conditions, most notably pH. Research has shown that at a lower pH (e.g., 6.5), the formation of 2,7-diaminomitosene is the predominant outcome. nih.govresearchgate.net Conversely, as the pH increases to a range of 6.8 to 8.0, the production of cis- and trans-2,7-Diamino-1-hydroxymitosene rises significantly. nih.govresearchgate.net This pH-dependent metabolic outcome demonstrates how the cellular context can dictate the fate of Mitomycin C, shifting the balance between the formation of different, less toxic metabolites.
Table 2: Factors Influencing Metabolite Formation from Mitomycin C
| Factor | Influence on this compound Production |
| Enzymes | Catalyzed by reductases such as DT-diaphorase, NADPH-cytochrome P-450 reductase, and xanthine oxidase. |
| pH | Production is favored at higher pH levels (6.8 - 8.0). |
| DNA Availability | Formed as a stable product when activated Mitomycin C does not react with DNA. |
Structure Activity Relationship Sar Investigations
Influence of the C1 Hydroxyl Group on Chemical Reactivity and Biological Activity
The presence of a hydroxyl group at the C1 position of the mitosene scaffold is a significant determinant of the compound's reactivity and biological function. This functional group, in conjunction with the quinone moiety, is crucial for the molecule's interaction with biological targets like DNA. ontosight.ai
Upon reductive activation, which is a necessary step for its biological activity, 2,7-Diamino-1-hydroxymitosene becomes capable of alkylating DNA. nih.gov The hydroxyl group at C1 plays a role in the stability and reactivity of the activated intermediate. Studies involving the reduction of this compound with sodium dithionite (B78146) in the presence of calf thymus DNA demonstrated significant alkylation, with a binding density of approximately one molecule of the compound per 11 bases of DNA. nih.gov This indicates a high level of reactivity towards DNA following reduction.
The biological consequence of this reactivity is observed in its cytotoxic effects. For instance, this compound has been shown to inhibit the formation of L-1210 leukemia cell colonies in vitro. nih.gov However, it is important to note that this compound, lacking a leaving group at C10 that is as efficient as that in Mitomycin C, acts as a monofunctional alkylating agent and does not produce DNA interstrand cross-links. nih.gov The primary reactivity is directed towards monoalkylation of DNA, a mechanism distinct from the cross-linking action of its parent compound, Mitomycin C. nih.gov
Impact of Stereoisomerism (cis/trans Configurations) on DNA Interaction Fidelity and Biochemical Outcomes
Stereochemistry at the C1 position significantly influences how mitosene compounds interact with the DNA helix. ontosight.ai this compound can exist as both cis and trans isomers, referring to the relative orientation of the substituents at the C1 and C2 positions of the pyrrolo[1,2-a]indole ring system. ontosight.ailookchem.com
The specific spatial arrangement of the C1-hydroxyl group and the C2-amino group dictates the compound's ability to fit within the minor or major groove of DNA and to form covalent bonds with specific nucleotide bases. For related compounds like Mitomycin C, the stereochemistry of the initial adduct can determine the subsequent formation of either cis or trans interstrand crosslinks (ICLs), each causing different degrees of distortion to the DNA helix. nih.gov While this compound does not form ICLs, the stereoisomerism is still critical for its monoalkylation activity. nih.gov
The (1R-cis)-isomer is a specific configuration noted for its importance in interactions with biological molecules. ontosight.ai The fidelity of DNA interaction and the subsequent biochemical outcomes are dependent on this three-dimensional structure. For example, the orientation of the hydroxyl group can affect the efficiency of the alkylation reaction and the specific site of adduction on the DNA, which in turn influences cellular responses like the initiation of DNA repair pathways or the stalling of DNA replication. nih.gov The conversion of mitomycins to mitosenes often shows a preference for the formation of the cis stereoisomer. acs.org
Comparative Analysis with Related Mitosene Analogues and Derivatives
To fully understand the structure-activity profile of this compound, it is essential to compare it with closely related analogues.
A direct comparison with 2,7-diaminomitosene (B1203922), which lacks the C1-hydroxyl group, highlights the specific contribution of this functional group. Both compounds are products of the metabolic degradation of Mitomycin C and are monofunctional alkylating agents. nih.govnih.gov
Upon reduction, both this compound and 2,7-diaminomitosene alkylate DNA. Research shows that their reactivity is comparable, with 2,7-diaminomitosene alkylating DNA to an extent of one molecule per 14 bases, very close to the 1-per-11 ratio observed for the 1-hydroxy version. nih.gov Both compounds achieve this by forming a covalent bond between their C10 position and the 2-amino group of guanine (B1146940) residues in DNA. nih.gov
Despite this similar reactivity, there are nuances in their biological impact. The dG-N2 adduct formed by 2,7-diaminomitosene (2,7-DAM) has been found to be a stronger block to DNA replication than the comparable adduct from Mitomycin C. nih.gov In terms of cytotoxicity, both 2,7-diaminomitosene and this compound are significantly less potent than Mitomycin C, requiring concentrations 3 to 4 times greater to achieve similar inhibition of L-1210 leukemia cell colony formation. nih.gov This reduced cytotoxicity is largely attributed to their inability to form the highly cytotoxic DNA interstrand cross-links. nih.govnih.gov
Table 1: Comparative Reactivity and Cytotoxicity of Mitosene Analogues
| Compound | C1-Substituent | DNA Alkylation Density (approx.) | DNA Cross-linking | Relative Cytotoxicity (vs. Mitomycin C) |
|---|---|---|---|---|
| This compound | -OH | 1 per 11 bases nih.gov | No nih.gov | 3-4x less potent nih.gov |
| 2,7-Diaminomitosene | -H | 1 per 14 bases nih.gov | No nih.gov | 3-4x less potent nih.gov |
| Mitomycin C | -OCH3 (in aziridine (B145994) ring) | Forms monoadducts and cross-links nih.gov | Yes nih.gov | Baseline |
The broader family of mitomycin analogues presents a wide spectrum of reactivity. Mitomycin A (MMA) analogues, for example, are generally found to be significantly more potent than their Mitomycin C (MMC) counterparts that share the same side chain at the C7 position. nih.gov However, the specific antitumor effects of MMA analogues cannot be reliably predicted from the known effects of the corresponding MMC analogues, indicating that subtle structural changes can lead to large, unpredictable shifts in biological activity. nih.gov
Modifications at other positions also have a profound impact. A series of 1-acetoxymitosene analogues with different substituents at the C6 position were synthesized and tested. nih.gov The results showed that none of the new substituents were as effective as the naturally occurring methyl group in conferring biological activity, underscoring the high degree of structural optimization in the parent molecule. nih.gov
The fundamental reaction of these compounds involves the alkylation of guanine residues in DNA, with the 2-amino group being the most likely binding site. nih.gov The efficiency of this reaction is influenced by the ease of reductive activation. For instance, some analogues are more easily reduced than Mitomycin C, which can alter the rate of formation of the reactive intermediates that go on to alkylate DNA. nih.gov These comparative studies demonstrate that the potency and mechanism of action of mitosenes are highly sensitive to the specific nature and stereochemical orientation of the functional groups attached to the core ring structure.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,7-Diaminomitosene |
| Mitomycin C |
| Mitomycin A |
| Decarbamoylmitomycin C |
| 1-acetoxymitosene |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Reaction Pathways and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways and energetics of reactive molecules like 2,7-Diamino-1-hydroxymitosene. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related structures, such as other mitosene derivatives and compounds that interact with DNA.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies for various reaction steps. For a molecule like this compound, this would involve modeling the reductive activation cascade and subsequent reactions that lead to DNA alkylation.
Drawing parallels from DFT studies on the oxidative damage of guanine (B1146940), it is understood that such calculations can determine the activation energies for different reaction pathways, such as electrophilic addition or hydrogen abstraction. rsc.org In the context of this compound, DFT could be used to predict the most likely sites of reaction on the molecule and its DNA target, as well as the energy barriers for these reactions. These calculations often reveal that the presence of certain functional groups or metal ions can significantly alter the reaction energetics. rsc.org
A hypothetical DFT study on this compound would likely investigate the following:
The initial reduction of the quinone moiety.
The subsequent elimination of the hydroxyl group at the C-1 position.
The formation of a reactive electrophilic species.
The energetics of covalent bond formation with nucleophilic sites on DNA, such as the N7 and O6 positions of guanine.
| Computational Method | Application in Studying this compound | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and energetics of activation and DNA alkylation. | Identification of transition states, reaction intermediates, and activation energies. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and excited state properties. | Understanding the photophysical properties of the compound. |
Modeling of Electron Transfer Processes in Reductive Activation
The biological activity of mitosenes, including this compound, is contingent upon their reductive activation. This process involves the transfer of one or more electrons to the mitosene core, initiating a cascade of chemical transformations that ultimately generate a potent DNA alkylating agent. Computational modeling plays a crucial role in understanding the intricacies of this electron transfer process.
The reduction of the quinone system in mitosenes to a semiquinone or hydroquinone (B1673460) is the critical first step. nih.gov Computational models can simulate this electron transfer from biological reducing agents, such as flavoenzymes, or from chemical reductants. These models help in determining the reduction potential of the molecule and identifying the structural changes that accompany the electron transfer.
Key aspects of modeling electron transfer in the reductive activation of this compound include:
Calculating the Electron Affinity: Determining the energy change when an electron is added to the molecule.
Mapping the Spin Density: In the case of a one-electron reduction to a radical anion (semiquinone), modeling helps to understand the distribution of the unpaired electron, which can influence subsequent reactivity.
Simulating the Conformational Changes: The addition of electrons can lead to significant changes in the geometry of the mitosene ring system, which can be predicted through computational modeling.
These computational approaches provide a dynamic picture of the activation process, highlighting the electronic and structural prerequisites for the formation of the active alkylating species.
In Silico Prediction of Compound Interaction with Biological Macromolecules
In silico methods are widely used to predict and analyze the interactions between small molecules like this compound and biological macromolecules, most notably DNA. These predictive studies are essential for understanding the compound's mechanism of action and for the rational design of new analogues with improved properties.
Molecular docking is a primary in silico technique used for this purpose. It predicts the preferred binding orientation of a ligand to a receptor, in this case, this compound to a DNA duplex. The process involves sampling a large number of possible conformations of the ligand-DNA complex and scoring them based on their estimated binding affinity.
Studies on mitomycin C analogues have demonstrated that these compounds form covalent bonds with DNA, and molecular mechanics simulations can be used to model these interactions. nih.gov These simulations can reveal important details about the binding mode, such as the specific atoms involved in the covalent linkage and the non-covalent interactions that stabilize the complex, including hydrogen bonds and van der Waals forces. The insights gained from these simulations are valuable for understanding the sequence selectivity of DNA alkylation.
| Interaction Type | Description | Predicted Importance for this compound |
| Covalent Bonding | Formation of a permanent chemical bond between the activated mitosene and DNA, typically at guanine residues. | High |
| Hydrogen Bonding | Interactions between the amino and hydroxyl groups of the mitosene and the phosphate (B84403) backbone or bases of DNA. | High |
| Groove Binding | The non-covalent positioning of the molecule within the minor or major groove of the DNA double helix prior to covalent reaction. | High |
Molecular Dynamics Simulations of Compound-DNA Complex Formation
Molecular dynamics (MD) simulations provide a powerful avenue to study the dynamic process of this compound forming a complex with DNA. Unlike static docking studies, MD simulations can track the movements of atoms over time, offering a more realistic depiction of the binding process and the resulting structural changes in both the compound and the DNA.
MD simulations of mitomycin-DNA complexes have shown that the drug can induce significant local distortions in the DNA structure upon covalent binding. nih.gov These simulations can also shed light on the role of water molecules and counter-ions in mediating and stabilizing the interaction. By observing the trajectory of the simulation, researchers can identify the key steps in the formation of the covalent adduct, from the initial non-covalent association in the DNA groove to the final, stable covalent complex.
The insights from MD simulations are critical for understanding how the formation of the this compound-DNA adduct might interfere with biological processes such as DNA replication and transcription, which is the basis of its potential therapeutic effect. These simulations can also help in explaining the experimental observations regarding the sequence preference of alkylation.
Advanced Research Methodologies and Techniques
Spectroscopic Techniques for Adduct Structural Characterization
The precise structural elucidation of adducts formed between 2,7-Diamino-1-hydroxymitosene and DNA is paramount for understanding its biological activity. High-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor.
Mass spectrometry provides complementary information by confirming the molecular weight of the adducts and aiding in the identification of the specific atoms involved in the covalent bond. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are employed to analyze the products of DNA alkylation. nih.govepa.gov These methods allow for the sensitive detection and characterization of various adducts, including the guanine-N7 adduct of 2,7-DAM, from complex biological matrices. epa.govnih.gov The fragmentation patterns observed in MS/MS spectra provide definitive structural information, corroborating the findings from NMR studies. nih.gov
| Spectroscopic Technique | Application in this compound Research | Key Findings |
| Nuclear Magnetic Resonance (NMR) | Determination of the 3D structure of the 2,7-diaminomitosene-DNA adduct in solution. researchgate.net | Covalent linkage at C10 of the mitosene to the N7 of guanine (B1146940); adduct located in the major groove of DNA; downfield shift of the guanine H8 proton. researchgate.net |
| Mass Spectrometry (MS/MS) | Confirmation of molecular weight and structural characterization of DNA adducts. nih.govepa.gov | Identification of the guanine-N7 adduct of 2,7-DAM; provides fragmentation patterns for structural confirmation. epa.govnih.gov |
| UV-Visible Spectroscopy | Monitoring the interaction between 2,7-diaminomitosene (B1203922) and DNA. epa.govnih.gov | Shows spectral changes upon binding to DNA, indicating non-covalent and covalent interactions. epa.govnih.gov |
Advanced Chromatographic Methods for Metabolite Separation and Identification
The metabolic pathway of Mitomycin C leading to the formation of this compound and other related compounds is complex. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of these metabolites from biological systems.
Reversed-phase HPLC has been successfully employed to separate Mitomycin C and its various metabolites, including the cis and trans isomers of this compound and 2,7-diaminomitosene. nih.gov These methods typically utilize a C18 stationary phase and a mobile phase gradient to achieve effective separation of these structurally similar compounds. The separated metabolites can then be detected and quantified using UV-Vis spectrophotometry or, for enhanced sensitivity and specificity, mass spectrometry. researchgate.netnih.gov
An example of an HPLC assay used in the analysis of Mitomycin C metabolites involves a reversed-phase column with detection at multiple wavelengths to distinguish between the different compounds based on their unique absorption spectra. nih.govnih.gov Furthermore, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a powerful tool for the definitive identification of metabolites, even at very low concentrations. nih.gov This is particularly crucial for studying the metabolism in cell cultures and in vivo models where the concentrations of individual metabolites can be minimal. nih.gov
| Chromatographic Method | Application in this compound Research | Typical Conditions |
| Reversed-Phase HPLC | Separation and quantification of Mitomycin C and its metabolites, including this compound. nih.govnih.gov | C18 column, gradient elution with a suitable organic modifier (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer. nih.gov |
| HPLC-MS/MS | Sensitive and specific identification and quantification of metabolites in complex biological samples. nih.gov | Coupled to an electrospray ionization (ESI) source for the analysis of polar metabolites. nih.gov |
Biochemical Assays for Enzymatic Activity Profiling in Compound Metabolism
The formation of this compound is a result of the enzymatic reduction of its precursor, Mitomycin C. Understanding the enzymes involved in this metabolic activation is critical. Biochemical assays are employed to profile the activity of these enzymes, providing insights into the mechanisms of drug action and resistance.
Key enzymes implicated in the reductive activation of Mitomycin C include NAD(P)H:quinone oxidoreductase 1 (DT-diaphorase) and NADPH-cytochrome P-450 reductase. nih.govnih.gov Assays to measure the activity of these enzymes are often spectrophotometric, monitoring the rate of reduction of a substrate, such as dichloroindophenol for DT-diaphorase, in the presence of a cell lysate or purified enzyme and the necessary cofactors (e.g., NADPH). nih.govaacrjournals.org
Studies have shown a correlation between the level of DT-diaphorase activity in tumor cells and their sensitivity to Mitomycin C. nih.govaacrjournals.org Cell lines with higher DT-diaphorase activity tend to be more sensitive to the drug, highlighting the importance of this enzyme in its bioactivation. nih.gov The enzymatic reduction of Mitomycin C and its analogs can be monitored by observing the disappearance of the parent compound and the appearance of its metabolites, including this compound, over time using HPLC analysis. nih.gov The influence of factors such as pH on the enzymatic reaction and the resulting metabolite profile can also be investigated using these assays. For instance, the formation of 2,7-diaminomitosene is favored at a lower pH, while the formation of cis- and trans-2,7-diamino-1-hydroxymitosene increases as the pH rises from 6.8 to 8.0. nih.gov
| Enzyme | Assay Principle | Relevance to this compound |
| DT-diaphorase (NQO1) | Spectrophotometric measurement of the reduction of a substrate (e.g., dichloroindophenol) in the presence of NADPH. nih.govaacrjournals.org | A key enzyme in the reductive activation of Mitomycin C to form its active metabolites, including the precursor to this compound. nih.govacs.org |
| NADPH-cytochrome P-450 reductase | Monitoring the NADPH-dependent reduction of cytochrome c. nih.gov | Also involved in the reductive metabolism of Mitomycin C. nih.gov |
| Xanthine (B1682287) Oxidase | Spectrophotometric assay measuring the formation of uric acid from xanthine. nih.gov | Capable of reductively metabolizing Mitomycin C to its active forms. nih.gov |
Applications in DNA Alkylation Studies as a Model Research Compound
This compound and its close analog, 2,7-diaminomitosene, serve as important model compounds in the study of DNA alkylation. Lacking the aziridine (B145994) ring of the parent Mitomycin C, these compounds are monofunctional alkylating agents, allowing researchers to investigate the specific consequences of this type of DNA damage without the complication of DNA cross-linking. nih.gov
Upon reductive activation, these mitosenes alkylate DNA, primarily at the N7 position of guanine residues. epa.govnih.gov This is in contrast to the parent Mitomycin C, which predominantly alkylates the N2 position of guanine. This difference in regioselectivity makes 2,7-diaminomitosene derivatives valuable tools for probing the structural and functional consequences of major groove versus minor groove DNA adducts. epa.gov
Studies utilizing these compounds have provided significant insights into the sequence specificity of DNA alkylation. It has been shown that 2,7-diaminomitosene preferentially alkylates guanine residues within specific sequence contexts. epa.gov By synthesizing oligonucleotides containing a site-specific adduct of 2,7-diaminomitosene, researchers can investigate the impact of this lesion on DNA replication and repair processes. nih.govpsu.edu These studies have revealed that the 2,7-DAM-dG-N7 adduct is a relatively non-toxic and non-mutagenic lesion, in stark contrast to the adducts formed by Mitomycin C. nih.gov This highlights the critical role of the specific structure of a DNA adduct in determining its biological outcome. nih.gov
Future Directions in Academic Research
Elucidation of Remaining Mechanistic Ambiguities and Nuances
While the 2,7-Diamino-1-hydroxymitosene-DNA adduct is largely considered innocuous, this characterization may be an oversimplification. researchgate.netpsu.edu The cellular environment plays a critical role in the activity of mitosenes, and a deeper understanding of these influences is a key area for future research. The binding affinity of 2,7-diaminomitosene (B1203922) (2,7-DAM) to DNA, for instance, is influenced by pH, with increased binding at lower pH levels. nih.gov This suggests that the microenvironment of tumors, which is often more acidic than that of healthy tissues, could modulate its interaction with DNA.
Furthermore, studies on MMC and its derivatives have revealed that subtle structural differences in DNA adducts can lead to significantly different cellular responses. nih.govcuny.edu For example, decarbamoyl mitomycin C (DMC), a close analog of MMC, forms DNA adducts with a different chirality, which in turn activates different cell death pathways. nih.govcuny.edu This raises the question of whether the this compound adduct, while not directly cytotoxic, might still influence DNA repair processes, chromatin structure, or the recruitment of specific proteins in a context-dependent manner. Future research should focus on exploring these potential nuances, moving beyond simple toxicity assays to more subtle measures of cellular response.
Key Research Questions:
How does the tumor microenvironment, including pH and oxygen levels, affect the formation and stability of the this compound-DNA adduct?
Does the presence of this adduct influence the recognition and repair of other forms of DNA damage?
Are there specific cellular proteins that interact with this adduct, and what are the functional consequences of these interactions?
Development of Advanced Synthetic Strategies for Complex DNA Adducts
A significant hurdle in studying the precise biological effects of specific DNA adducts has been the difficulty in preparing sufficient quantities of site-specifically modified DNA. aacrjournals.org Traditional methods often rely on the direct reaction of the damaging agent with DNA, which can lead to a complex mixture of products that are difficult to separate and characterize. nih.gov
To overcome these challenges, advanced synthetic strategies are being developed. One particularly promising approach is the "post-oligomerization" method. aacrjournals.orgnih.govnih.gov This strategy involves the synthesis of a modified nucleoside phosphoramidite (B1245037) containing the adduct of interest, which can then be incorporated into a specific position in an oligonucleotide during standard solid-phase DNA synthesis. This allows for the creation of DNA strands with a single, well-defined adduct, enabling detailed structural and functional studies. The successful application of this method to synthesize oligonucleotides containing adducts of MMC and its derivatives paves the way for its use with this compound. nih.govnih.gov
Future research in this area should focus on refining these synthetic routes to improve yields and expand the range of accessible adducts. The development of more robust and versatile methods for creating complex, site-specific DNA lesions will be crucial for definitively answering the mechanistic questions outlined above.
Table 1: Comparison of Synthetic Strategies for Mitosene-DNA Adducts
| Strategy | Description | Advantages | Disadvantages |
| Biomimetic Synthesis | Involves the reductive activation of the parent compound (e.g., Mitomycin C) in the presence of DNA. researchgate.net | Mimics the biological activation process. | Often results in a complex mixture of adducts, making purification difficult and yields of specific adducts low. aacrjournals.org |
| Post-Oligomerization Synthesis | A modified nucleoside containing the adduct is first synthesized and then incorporated into an oligonucleotide at a specific site during solid-phase synthesis. aacrjournals.orgnih.govnih.gov | Allows for the precise placement of a single adduct within a DNA sequence. Enables the production of homogenous samples for detailed structural and functional studies. nih.gov | Can be a multi-step and technically challenging synthesis. nih.gov |
Rational Design Principles for Novel Mitosene-Based Research Probes and Chemical Biology Tools
The unique properties of this compound, particularly its ability to form a stable, non-toxic DNA adduct, make its core structure, the mitosene scaffold, an attractive starting point for the design of novel research probes and chemical biology tools. researchgate.netpsu.edu Such tools could be invaluable for studying DNA-protein interactions, DNA repair mechanisms, and other fundamental cellular processes.
The rational design of these probes involves the strategic attachment of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), to the mitosene core. rsc.orgnih.gov The key challenge lies in modifying the molecule without disrupting its fundamental interaction with DNA. The design process should be guided by a thorough understanding of the structure-activity relationships of mitosenes. nih.gov For example, knowledge of which positions on the mitosene ring can be modified without affecting DNA binding is crucial. nih.gov
The development of fluorescent mitosene probes could allow for the direct visualization of the adducts within living cells, providing insights into their localization and dynamics. rsc.org Biotinylated mitosene probes could be used in pull-down assays to identify proteins that specifically interact with the adduct, potentially revealing novel cellular pathways and response mechanisms. nih.gov
Table 2: Components of a Mitosene-Based Research Probe
| Component | Function | Design Considerations |
| Mitosene Scaffold | The core structure responsible for DNA binding. nih.gov | Modifications should not interfere with the molecule's ability to intercalate into DNA and form an adduct. nih.gov |
| Linker | A chemical chain that connects the mitosene scaffold to the reporter group. | The length and flexibility of the linker can influence the accessibility of the reporter group and the overall properties of the probe. |
| Reporter Group | A molecule that provides a detectable signal (e.g., fluorescence, affinity). rsc.orgnih.gov | The choice of reporter group depends on the specific application (e.g., imaging, protein isolation). The reporter should not significantly alter the biological activity of the mitosene core. |
By applying these design principles, future research can harness the unique chemistry of this compound to create a new generation of chemical biology tools for exploring the intricate workings of the cell.
Q & A
Q. How can open-data principles be applied to mitosene research while addressing ethical constraints?
- Methodology : Share raw HPLC chromatograms and kinetic datasets in public repositories (e.g., Zenodo) with CC-BY licenses. Anonymize sensitive biological data using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Establish data-use agreements to balance transparency with intellectual property rights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
